BenchChemオンラインストアへようこそ!

1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide

Wnt signaling Structure-Activity Relationship CF₃ effect

1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide (CAS 945023‑32‑5) is a substituted 2‑aminobenzimidazole derivative supplied as a hydrobromide salt with a minimum purity of 95 %. The compound integrates three chemically distinct features on the benzimidazole core: an N1‑methyl group, a C5‑trifluoromethyl substituent, and a C2 primary amine.

Molecular Formula C9H9BrF3N3
Molecular Weight 296.09 g/mol
CAS No. 945023-32-5
Cat. No. B1372430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide
CAS945023-32-5
Molecular FormulaC9H9BrF3N3
Molecular Weight296.09 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(F)(F)F)N=C1N.Br
InChIInChI=1S/C9H8F3N3.BrH/c1-15-7-3-2-5(9(10,11)12)4-6(7)14-8(15)13;/h2-4H,1H3,(H2,13,14);1H
InChIKeyMTDWPFVJDSLMHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine Hydrobromide: Core Structural and Pharmacophoric Profile


1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide (CAS 945023‑32‑5) is a substituted 2‑aminobenzimidazole derivative supplied as a hydrobromide salt with a minimum purity of 95 % . The compound integrates three chemically distinct features on the benzimidazole core: an N1‑methyl group, a C5‑trifluoromethyl substituent, and a C2 primary amine. This substitution pattern is structurally embedded in advanced clinical candidates such as the pan‑RAF/VEGFR2 inhibitor RAF265 (CHIR‑265), positioning the compound as a strategic, procurement‑relevant building block for medicinal chemistry programs targeting kinase‑dependent pathways [1].

Why Simple 2‑Aminobenzimidazole Analogs Cannot Substitute for 1‑Methyl‑5‑(trifluoromethyl)‑1H‑benzimidazol‑2‑amine Hydrobromide


Substituting the 5‑CF₃ group with less electronegative substituents (H, F, OCH₃) profoundly weakens target engagement. In a matched benzimidazole series, replacing 5‑CF₃ with 5‑F reduced Wnt/β‑catenin transcriptional inhibition by roughly 10‑fold, while unsubstituted (5‑H) or methoxy analogs showed even larger potency losses [1]. The hydrobromide salt form further differentiates this compound by providing superior handling characteristics—enhanced crystallinity, ambient storage stability, and aqueous solubility—compared to the free base, which is often less stable and harder to formulate . Failure to retain both the CF₃ group and the salt stoichiometry can result in significant underperformance in downstream assays and synthesis workflows.

Quantitative Differentiation Evidence: 1‑Methyl‑5‑(trifluoromethyl)‑1H‑benzimidazol‑2‑amine Hydrobromide vs. Closest Analogs


5‑CF₃ vs. 5‑F, 5‑H, and 5‑OCH₃: Wnt/β‑Catenin Transcriptional Inhibition Potency

In a head‑to‑head benzimidazole series (2‑(4‑chlorophenyl) scaffold), the 5‑trifluoromethyl analog (compound 4) achieved a TopFlash Wnt/β‑catenin IC₅₀ of 0.27 ± 0.03 μM, whereas the 5‑fluoro analog (compound 3) gave 2.67 ± 1.08 μM and the 5‑unsubstituted analog (compound 5) gave 1.27 ± 0.39 μM. The 5‑methoxy derivative (compound 6) was inactive at comparable concentrations [1]. This demonstrates that the CF₃ group imparts a ~10‑fold potency advantage over fluorine and ~5‑fold over hydrogen, confirming that the 5‑CF₃ motif is a critical pharmacophoric element.

Wnt signaling Structure-Activity Relationship CF₃ effect

Role of N1‑Methyl in RAF Kinase Pharmacophore: Structural Requirement for ATP‑Pocket Occupancy

The clinical RAF/VEGFR2 inhibitor RAF265 (CHIR‑265) incorporates the identical 1‑methyl‑5‑(trifluoromethyl)‑1H‑benzimidazol‑2‑amine core. SAR studies from the RAF265 discovery program demonstrate that the N1‑methyl group is essential for correct orientation of the 2‑amino substituent into the kinase hinge region; des‑methyl analogs lose significant biochemical potency against B‑RAF V600E [1]. The target compound thus provides the same N‑methyl substitution pattern as the clinically validated scaffold, whereas commonly available 5‑CF₃‑1H‑benzimidazol‑2‑amine intermediates lack this critical N‑alkylation.

RAF kinase Kinase inhibitor design N-methylation

Hydrobromide Salt vs. Free Base: Impact on Solubility and Handling

The hydrobromide salt form of 1‑methyl‑5‑(trifluoromethyl)‑1H‑benzimidazol‑2‑amine is supplied at ≥95 % purity as a crystalline solid . The free base (CAS 1211430‑39‑5) is described as a building block requiring custom synthesis and lacks standardized purity and stability specifications . Hydrobromide salts of benzimidazol‑2‑amines are reported to exhibit 3‑ to 5‑fold greater aqueous solubility than their free base counterparts due to enhanced ionization, while also offering differentiated crystallization pathways that facilitate purification and formulation .

Salt selection Formulation enablement Aqueous solubility

Positional Selectivity: 5‑CF₃ vs. 6‑CF₃ Isomer

The 5‑trifluoromethyl substitution pattern, as opposed to the 6‑CF₃ regioisomer (CAS 397869‑98‑6), aligns with the geometry required for ATP‑competitive binding in kinases such as RAF and VEGFR2 [1]. In the RAF265 co‑crystal structure, the 5‑CF₃ group projects into a lipophilic pocket adjacent to the hinge region, a spatial orientation that cannot be achieved with the 6‑CF₃ isomer. While direct biochemical comparison data for the isolated cores are not publicly available, the clinical validation of the 5‑CF₃ geometry in RAF265 provides a strong selectivity rationale.

Regioisomer CF₃ position Target selectivity

High‑Value Application Scenarios for 1‑Methyl‑5‑(trifluoromethyl)‑1H‑benzimidazol‑2‑amine Hydrobromide


Kinase Inhibitor Lead Optimization and SAR Expansion

Use the compound as a direct building block for generating 2‑arylaminobenzimidazole libraries targeting B‑RAF V600E, VEGFR2, or other kinases requiring a 1‑methyl‑5‑CF₃‑2‑aminobenzimidazole pharmacophore. The pre‑installed N1‑methyl and 5‑CF₃ groups allow immediate diversification at the 2‑amino position without additional protection/deprotection steps, reducing synthesis cycle time by at least one step compared to using 5‑CF₃‑1H‑benzimidazol‑2‑amine intermediates [1].

Wnt/β‑Catenin Pathway Screening and Chemical Probe Development

Deploy the compound as a starting scaffold for niclosamide‑derived Wnt signaling inhibitors. The quantitative advantage of the 5‑CF₃ group (IC₅₀ 0.27 μM vs. 2.67 μM for 5‑F) documented in matched‑pair SAR [2] ensures that libraries built on this core will have inherently higher hit rates in Wnt‑responsive cell‑based assays, maximizing screening efficiency.

Pre‑Formulation and Salt‑Form Screening Studies

Leverage the hydrobromide salt as a benchmark crystalline form for comparative salt‑screening campaigns. Its enhanced aqueous solubility (3–5‑fold over free base ) and high initial purity (≥95 % ) make it an ideal reference standard for evaluating alternative counterions in early formulation development.

Regioisomerically Defined Fragment Library Assembly

Include the compound in fragment‑based drug discovery (FBDD) libraries where regioisomeric purity is critical. The unambiguous 5‑CF₃ substitution (as opposed to 6‑CF₃ or mixed isomers) ensures that any fragment hit can be directly mapped to the clinically validated geometry observed in RAF265 [1], accelerating structure‑based hit evolution.

Quote Request

Request a Quote for 1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.